

Technical Guide: Physical Properties and Applications of Fmoc-L-Thyroxine Powder

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Compound of Interest

Compound Name: *Fmoc-L-thyroxine*

Cat. No.: *B3242506*

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Introduction

Fmoc-L-thyroxine is a protected form of L-thyroxine, an essential thyroid hormone. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amino acid's alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).^{[1][2]} This modification allows for the precise incorporation of the thyroxine moiety into peptide chains, facilitating the development of novel peptide-based therapeutics and research tools. This guide provides a comprehensive overview of the known physical properties of **Fmoc-L-thyroxine** powder, detailed experimental protocols for its characterization, and its primary application in peptide synthesis.

Physical Properties of Fmoc-L-Thyroxine Powder

Quantitative data on the specific physical properties of **Fmoc-L-thyroxine** powder are not extensively available in public literature. However, key identifiers and properties of the related compound, L-thyroxine, are provided below for reference. It is crucial to note that the addition of the Fmoc protecting group will alter these properties.

Property	Fmoc-I-thyroxine	L-Thyroxine (for reference)
Appearance	Data not available	Beige to light-tan powder
Molecular Weight	999.11 g/mol [3][4]	776.87 g/mol [5][6]
CAS Number	151889-56-4[3][4]	51-48-9[5]
Melting Point	Data not available	235-236 °C (decomposes)[7]
Solubility	Data not available	Soluble in 4 M NH ₄ OH in methanol (50 mg/mL), estimated water solubility ~0.2 mg/L.[5][7]
Storage	Store at -20°C[8]	Store at room temperature, protected from light and moisture.[9]

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of fine chemical powders like **Fmoc-I-thyroxine**.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[10][11]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[11][12]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** If the **Fmoc-I-thyroxine** powder consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures even heat distribution.[\[13\]](#)
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The packed sample height should be 2-3 mm.[\[14\]](#)
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to get a preliminary range.
 - For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[\[13\]](#)
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[\[13\]](#)
- **Purity Assessment:** A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[\[11\]](#)

Solubility Assessment

Determining the solubility of **Fmoc-I-thyroxine** in various solvents is crucial for its application in peptide synthesis and other research areas.

Principle: The solubility is determined by adding increasing amounts of the solute to a fixed volume of solvent until saturation is reached. The polarity of the peptide or amino acid derivative, dictated by its amino acid composition, is a primary determinant of its solubility.[\[15\]](#)

Apparatus:

- Vials or test tubes
- Vortex mixer or sonicator
- Analytical balance
- Pipettes
- A range of solvents (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, dichloromethane (DCM))

Procedure:

- Initial Qualitative Assessment:
 - Place a small, known amount of **Fmoc-I-thyroxine** powder (e.g., 1 mg) into separate vials.
 - Add a small volume (e.g., 100 μ L) of each test solvent to the respective vials.
 - Vortex or sonicate the vials for a set period (e.g., 2 minutes) to aid dissolution.[\[16\]](#)
 - Visually inspect for complete dissolution (a clear solution with no visible particles).
- Quantitative Determination:
 - If the substance dissolves, incrementally add more of the **Fmoc-I-thyroxine** powder until saturation is observed (i.e., solid material remains undissolved after thorough mixing).
 - If the substance does not dissolve, incrementally add more solvent until complete dissolution is achieved.
 - Record the mass of the solute and the volume of the solvent to calculate the solubility (e.g., in mg/mL).
- Considerations for Fmoc-Amino Acids:

- Due to the hydrophobic nature of the Fmoc group, Fmoc-protected amino acids often exhibit better solubility in organic solvents like DMF and DMSO, which are commonly used in solid-phase peptide synthesis.[17]
- For peptides containing **Fmoc-I-thyroxine**, the overall amino acid sequence will dictate the solubility. Acidic peptides are more soluble in basic solutions, while basic peptides are more soluble in acidic solutions.[15] Highly hydrophobic peptides may require organic solvents for dissolution.[17]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-I-thyroxine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] This technique allows for the construction of custom peptides with a specific sequence by sequentially adding amino acids to a growing chain that is attached to a solid resin support.[8] The Fmoc group protects the alpha-amino group of the thyroxine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[2] The Fmoc group is stable to acidic conditions but is readily removed by a weak base, typically piperidine, allowing for the stepwise elongation of the peptide chain under mild conditions.[8][18]

Mandatory Visualization

The following diagram illustrates the general workflow for incorporating **Fmoc-I-thyroxine** into a peptide chain during solid-phase peptide synthesis.

Caption: Workflow for **Fmoc-I-thyroxine** incorporation in SPPS.

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